molecular formula C17H11ClF3N3O4S B2672324 N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 670255-11-5

N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2672324
CAS No.: 670255-11-5
M. Wt: 445.8
InChI Key: GFTIEXKSENVTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a structurally complex molecule featuring a 4-chloro-2-nitrophenyl group attached to an acetamide backbone, which is further linked to a 1,4-benzothiazine ring substituted with a trifluoromethyl (-CF₃) group at position 6. The benzothiazine moiety is partially saturated (3,4-dihydro-2H configuration) and contains a ketone at position 7. Its molecular formula is inferred to be C₁₈H₁₄ClF₃N₃O₄S (calculated molecular weight: ~472.83 g/mol), though experimental validation is required.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4S/c18-9-2-3-10(12(6-9)24(27)28)22-15(25)7-14-16(26)23-11-5-8(17(19,20)21)1-4-13(11)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTIEXKSENVTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzothiazinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazinone ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of the Acetamide Moiety: This involves the reaction of the benzothiazinone intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Nitration and Chlorination: The final steps include nitration and chlorination of the phenyl ring, typically using nitric acid and chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often achieved using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has shown promise in various assays, particularly in the inhibition of certain enzymes or pathways involved in disease processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its benzothiazinone core is known to exhibit antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and benzothiazinone core are crucial for its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with derivatives of N-(substituted phenyl)acetamides. Key differences lie in the substituents on the phenyl ring and the acetamide side chain. A comparative analysis is summarized below:

Compound Name Substituents on Phenyl Ring Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-chloro-2-nitro 3-oxo-6-(trifluoromethyl)-1,4-benzothiazin-2-yl C₁₈H₁₄ClF₃N₃O₄S 472.83 (calculated) Combines chloro, nitro, and CF₃ groups; dihydrobenzothiazine core
N-(4-Nitrophenyl)-2-[...]acetamide () 4-nitro Same as target C₁₇H₁₃F₃N₃O₄S 420.36 (ChemSpider) Lacks chloro substituent; nitro in para position
N-(2-Cyanophenyl)-2-[...]acetamide () 2-cyano Same as target C₁₈H₁₃F₃N₃O₂S 400.38 (calculated) Cyano group in ortho position; reduced oxygen content
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 4-chloro-2-nitro N-(methylsulfonyl) C₉H₉ClN₂O₅S 292.70 (reported) Methylsulfonyl group; simpler acetamide structure

Key Observations :

  • Steric Hindrance : The trifluoromethyl group in the benzothiazine ring (target, ) increases steric bulk compared to the methylsulfonyl group in .
  • Lipophilicity: The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability compared to cyano or sulfonyl groups .
Physicochemical Properties
  • Solubility: The target’s trifluoromethyl and nitro groups may reduce aqueous solubility compared to the cyano-substituted analog ().
  • Crystallinity : ’s compound forms intermolecular hydrogen bonds (C–H⋯O), suggesting higher crystallinity . The target’s benzothiazine ring may promote π-π stacking, though experimental data is lacking.

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a benzothiazinone core , which is often associated with significant biological activity. The presence of the trifluoromethyl group enhances its reactivity and potential interactions with biological targets.

IUPAC Name: N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Molecular Formula: C17H13ClF3N3O4S
Molecular Weight: 426.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition: It has been shown to inhibit various enzymes involved in disease processes. The trifluoromethyl group is crucial for binding affinity, potentially allowing it to act as a competitive inhibitor by occupying the active site or allosteric sites of target enzymes.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The benzothiazinone derivatives are known for their effectiveness against various bacterial strains.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of cholinesterases (AChE)
AntimicrobialEffective against Staphylococcus aureus
AnticancerPotential cytotoxic effects observed

Case Studies and Research Findings

  • Cholinesterase Inhibition:
    A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated significant inhibition with IC50 values ranging from 5.4 μM to 10.4 μM for AChE and from 7.7 μM to 9.9 μM for BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Studies:
    Research has highlighted the antimicrobial properties of benzothiazinone derivatives against various pathogens. One study reported MIC values as low as 8 μg/mL against Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial activity .
  • Cytotoxicity Assays:
    Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines, making it a candidate for further development in anticancer therapies.

Table 2: Comparison of Biological Activities

Compound NameAChE IC50 (μM)BChE IC50 (μM)Antimicrobial Activity
N-(4-chloro-2-nitrophenyl)-2-[3-oxo...acetamide10.49.9Effective against E. coli
N-(4-chloro-2-nitrophenyl)-2-[3-oxo...methylacetamide18.115.6Moderate against S. aureus
N-(4-chloro-2-nitrophenyl)-2-[3-oxo...ethylacetamide24.330.1Reduced activity

The data indicates that the trifluoromethyl substitution in N-(4-chloro-2-nitrophenyl)-2-[3-oxo...acetamide significantly enhances both enzyme inhibition and antimicrobial efficacy compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.